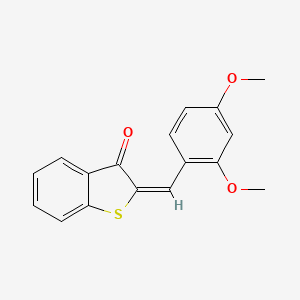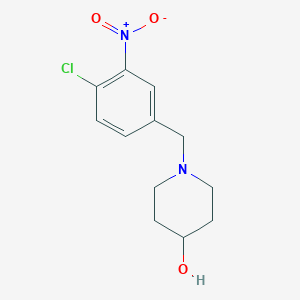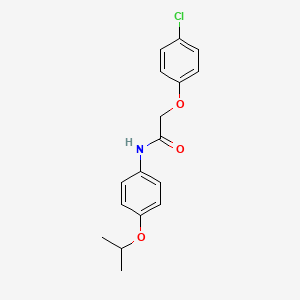
2-(4-chlorophenoxy)-N-(4-isopropoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(4-chlorophenoxy)-N-(4-isopropoxyphenyl)acetamide often involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions (Sharma et al., 2018). Similar approaches could be adapted for synthesizing 2-(4-chlorophenoxy)-N-(4-isopropoxyphenyl)acetamide.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques like X-ray crystallography. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide crystallizes in the orthorhombic crystal system, exhibiting intermolecular hydrogen bonds (Sharma et al., 2018). These structural insights are crucial for understanding the compound's interactions and stability.
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-propan-2-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-12(2)22-16-9-5-14(6-10-16)19-17(20)11-21-15-7-3-13(18)4-8-15/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHPCVJIJPLTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[4-(propan-2-yloxy)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B5624167.png)
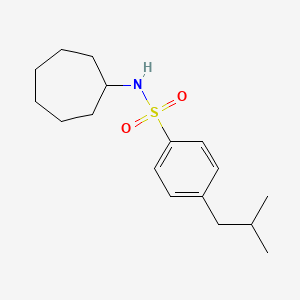
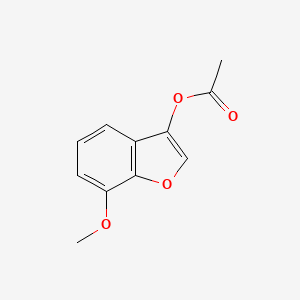
![8-(1,3-benzodioxol-5-ylcarbonyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5624191.png)
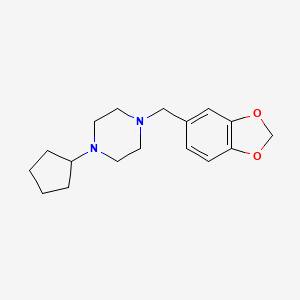
![8-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5624204.png)
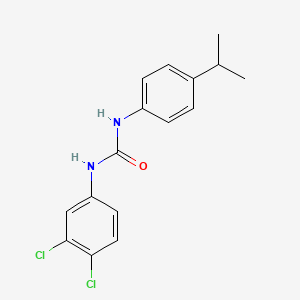
![N-ethyl-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5624221.png)

![4-(3-{[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5624233.png)
![4-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5624257.png)
![2-(3-fluorophenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5624266.png)
